Diisopentyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

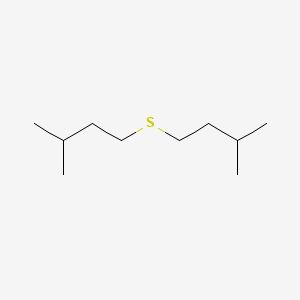

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-(3-methylbutylsulfanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEWNTJADCWFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060264 | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-02-5 | |

| Record name | 1,1′-Thiobis[3-methylbutane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1'-thiobis(3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-thiobis[3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diisopentyl Sulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of diisopentyl sulfide (CAS No. 544-02-5), a dialkyl sulfide with emerging applications in materials science and as a versatile intermediate in organic synthesis. This document details its core chemical and physical properties, molecular structure, and characteristic spectroscopic signatures. A comprehensive overview of its synthesis, including a detailed experimental protocol, and a discussion of its chemical reactivity are presented. While direct applications in drug development are not extensively documented, the significance of the thioether moiety in medicinal chemistry is discussed to provide context for its potential in pharmaceutical research. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of this compound.

Introduction

This compound, also known as isoamyl sulfide or 1,1'-thiobis(3-methylbutane), is an organic sulfur compound belonging to the thioether (or sulfide) class. Its structure features a central sulfur atom bonded to two isopentyl groups.[1] Like many thioethers, it is a colorless liquid with a characteristic unpleasant odor.[2] While its primary documented applications are as a metal extractant and a chemical intermediate, the unique properties imparted by the thioether functional group suggest a broader potential in various fields of chemical synthesis and materials science.[3][4] The nucleophilicity of the sulfur atom and its ability to be oxidized to sulfoxides and sulfones make this compound a potentially valuable building block in the synthesis of more complex molecules.[5] This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of two isopentyl (3-methylbutyl) groups linked by a sulfur atom. The molecule is achiral.[1]

Figure 1: 2D Molecular Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 544-02-5 | [3] |

| Molecular Formula | C₁₀H₂₂S | [1] |

| Molecular Weight | 174.35 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Unpleasant | [2] |

| Boiling Point | 49 °C at 0.1 mm Hg | [6] |

| Density | 0.834 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.453 | [6] |

Synthesis of this compound

The most common and straightforward method for the synthesis of symmetrical dialkyl sulfides like this compound is the reaction of an alkyl halide with sodium sulfide. This is a nucleophilic substitution reaction (SN2) where the sulfide ion acts as the nucleophile.

General Reaction Scheme

Figure 2: General synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a general method for the preparation of dialkyl and alkyl aryl thioethers.[7]

Materials:

-

Isopentyl bromide (1-bromo-3-methylbutane)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but can improve yield.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.

-

Add ethanol to the flask, followed by isopentyl bromide. The molar ratio of isopentyl bromide to sodium sulfide should be approximately 2:1.

-

If using a phase-transfer catalyst, add it to the reaction mixture (approximately 1-5 mol%).

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Chemical Reactivity

The chemistry of this compound is dominated by the properties of the sulfur atom, which possesses two lone pairs of electrons, making it a good nucleophile.[8]

Nucleophilic Reactions: Formation of Sulfonium Salts

As a nucleophile, this compound readily reacts with electrophiles, such as alkyl halides, to form trialkylsulfonium salts.[8] These salts are themselves potent alkylating agents.[5]

Figure 3: Formation of a trialkylsulfonium salt.

Oxidation Reactions

The sulfur atom in this compound can be easily oxidized to form a sulfoxide and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.[5]

-

Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide or sodium periodate are typically used to convert sulfides to sulfoxides.

-

Oxidation to Sulfone: Stronger oxidizing agents like potassium permanganate or peroxy acids (e.g., m-CPBA) will oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone.

These oxidation reactions are crucial in synthetic organic chemistry as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates.[9]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the isopentyl groups. One would anticipate a multiplet for the methine proton (-CH), a triplet for the methylene protons adjacent to the sulfur (-CH₂-S), a multiplet for the other methylene protons (-CH₂-), and a doublet for the six methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the isopentyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum of a dialkyl sulfide is generally simple. The most characteristic feature is the C-S stretching vibration, which is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹. The spectrum will also be dominated by strong C-H stretching and bending vibrations from the alkyl chains.

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 174. Common fragmentation patterns for dialkyl sulfides include cleavage of the C-S bond and the C-C bonds of the alkyl chains. A prominent fragment would likely be the loss of an isopentyl radical, resulting in a peak at m/z = 103.

Applications and Relevance in Drug Development

This compound is primarily utilized as a metal extractant and as an intermediate in chemical synthesis.[4] While there is no direct evidence of its use as an active pharmaceutical ingredient, the thioether functional group is a common motif in a wide range of pharmaceuticals.[4] Thioethers are present in drugs for various therapeutic areas, including cardiovascular, anti-inflammatory, and anti-infective agents. The sulfur atom in a thioether can engage in important interactions with biological targets and can influence the pharmacokinetic properties of a molecule. Furthermore, the ability to oxidize thioethers to sulfoxides and sulfones provides a handle for modifying the polarity and metabolic stability of drug candidates. Therefore, this compound serves as a valuable, albeit simple, model compound and potential starting material for the synthesis of more complex sulfur-containing molecules with potential therapeutic applications.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[10] It has an unpleasant odor and should be used in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][10]

Conclusion

This compound is a fundamental dialkyl sulfide with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity, centered on the nucleophilic sulfur atom, allows for a variety of chemical transformations. While its direct applications in drug development are not prominent, its structural simplicity and the importance of the thioether functional group in medicinal chemistry make it a relevant compound for researchers in organic synthesis and pharmaceutical sciences. This guide provides the essential technical information to enable its safe and effective use in a research and development setting.

References

- Nagy, P., & Winterbourn, C. C. (2010). Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell?. Antioxidants & redox signaling, 12(9), 1125–1138.

- Chen, Y. C., et al. (n.d.).

-

National Institute of Standards and Technology. (n.d.). Disulfide, dipentyl. NIST Chemistry WebBook. [Link]

-

Norris, B. (2019, October 15). Reactions of sulfides. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. [Link]

- Dreyer, D. R., & Jia, H.-P., et al. (2011).

-

National Institute of Standards and Technology. (n.d.). Diisopropyl sulfide. NIST Chemistry WebBook. [Link]

- Anshits, A. G., et al. (2025, August 7).

- Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.

-

National Center for Biotechnology Information. (n.d.). Sulfide, isopentyl pentyl. PubChem. [Link]

- Landini, D., & Rolla, F. (1978). Sulfide Synthesis in Preparation of Dialkyl and Alkyl Aryl Sulfides: Neopentyl Phenyl Sulfide. Organic Syntheses, 58, 143.

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). Procedure. [Link]

-

National Center for Biotechnology Information. (n.d.). Butane, 1,1'-thiobis[3-methyl-. PubChem. [Link]

-

Scienoc. (2014, June 9). This compound(CAS NO.: 544-02-5). [Link]

-

National Institute of Standards and Technology. (n.d.). Disulfide, bis(3-methylbutyl). NIST Chemistry WebBook. [Link]

- Harpp, D. N., & Gleason, J. G. (1971). Sulfide Synthesis in Preparation of Unsymmetrical Dialkyl Disulfides. Organic Syntheses, 51, 112.

- ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of....

-

National Institute of Standards and Technology. (n.d.). Diisopentyl methylphosphonate. NIST Chemistry WebBook. [Link]

-

Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound. [Link]

- Hartman, W. W., Smith, L. A., & Dickey, J. B. (1932). Diphenyl Sulfide. Organic Syntheses, 12, 28.

- Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry.

- Steber, A. L., et al. (2024, July 15). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes.

- ResearchGate. (n.d.). Comparison of the experimental and theoretical IR spectra of isopentyl....

- BenchChem. (n.d.).

- Mills, T. H., et al. (2021, June 11). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides.

- Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme.. Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound(CAS NO.: 544-02-5) | SCIENOC [blog.scienoc.com]

- 4. Manufacturer & Supplier of [scienoc.com]

- 5. youtube.com [youtube.com]

- 6. This compound | 544-02-5 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Diisopentyl Sulfide

Introduction: The Significance of this compound

This compound (also known as diisoamyl sulfide or 1,1'-thiobis(3-methylbutane)), CAS No. 544-02-5, is a symmetrical thioether with the chemical formula C10H22S.[1] As a member of the dialkyl sulfide family, it serves critical functions in various chemical applications. Its primary utility is as a highly effective metal extractant, particularly for precious metals, and as a versatile intermediate in the synthesis of more complex organosulfur compounds.[2] This guide provides an in-depth exploration of the core synthetic pathways to this compound, focusing on the mechanistic rationale behind procedural choices and providing actionable protocols for laboratory application.

Core Synthesis Pathways: A Mechanistic Approach

The synthesis of symmetrical dialkyl sulfides like this compound is dominated by nucleophilic substitution reactions. The choice of pathway often depends on the availability of starting materials, desired purity, scalability, and safety considerations, particularly the handling of malodorous reagents. We will explore the two most robust and field-proven methodologies.

Pathway 1: Direct Sulfidation of Isopentyl Halides with Sodium Sulfide

This is the most direct and atom-economical approach for synthesizing symmetrical sulfides. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where two equivalents of an isopentyl halide react with a sulfide source, typically anhydrous or hydrated sodium sulfide (Na2S).[3]

Causality Behind Experimental Choices:

-

Nucleophile: Sodium sulfide provides the potent S2- nucleophile. In solution, this dianion is a strong base and nucleophile. The reaction proceeds in two stages: the first SN2 reaction forms the sodium isopentylthiolate intermediate ( (CH3)2CHCH2CH2S-Na+ ), which is an even more potent nucleophile than the sulfide ion itself. This intermediate then rapidly attacks a second molecule of the isopentyl halide to yield the final product.[4]

-

Leaving Group: The choice of halide on the isopentyl substrate is critical. Isopentyl bromide is often preferred over isopentyl chloride due to the better leaving group ability of the bromide ion, which accelerates the SN2 reaction rate. Isopentyl iodide, while even more reactive, is typically more expensive.

-

The Challenge of Immiscibility & The Role of Phase-Transfer Catalysis (PTC): A significant practical barrier is the poor solubility of inorganic salts like sodium sulfide in the organic solvents required to dissolve the isopentyl halide. This creates a biphasic system with a slow reaction rate limited to the interface. To overcome this, Phase-Transfer Catalysis is employed.[5][6] A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the sulfide anion from the aqueous (or solid) phase into the organic phase, dramatically increasing the reaction rate and yield.[7][8] The lipophilic cation of the PTC pairs with the sulfide anion, creating an ion pair that is soluble in the organic medium, where it can readily react with the alkyl halide.

Caption: Workflow of Phase-Transfer Catalysis in this compound Synthesis.

Pathway 2: Williamson-Type Synthesis via Isopentyl Thiol

This pathway is the sulfur analog of the well-known Williamson ether synthesis.[9][10] It is a two-step process that is particularly useful when precise control is needed or when synthesizing unsymmetrical sulfides, though it is perfectly applicable for symmetrical ones.

-

Deprotonation: Isopentyl thiol (isopentyl mercaptan) is treated with a strong base to form the highly nucleophilic isopentylthiolate anion.

-

Nucleophilic Attack: The thiolate anion then displaces a halide from a molecule of isopentyl halide in an SN2 reaction.[11][12]

Causality Behind Experimental Choices:

-

Acidity of Thiols: Thiols are significantly more acidic than their alcohol counterparts (pKa ≈ 10-11 for thiols vs. 16-18 for alcohols).[13] This means that relatively mild bases, such as sodium hydroxide or sodium ethoxide, can be used to quantitatively deprotonate the thiol, which is a significant advantage over the strong bases (like NaH) often required for alcohols.[12]

-

Nucleophilicity of Thiolates: Sulfur is larger and more polarizable than oxygen, making thiolate anions exceptionally potent nucleophiles, even more so than alkoxides.[4] This high nucleophilicity ensures a rapid and efficient SN2 reaction, especially with primary alkyl halides like isopentyl bromide.

-

Substrate Choice: The reaction works best with primary or secondary alkyl halides.[3] Isopentyl bromide is an ideal substrate as it is a primary halide, minimizing the risk of competing elimination (E2) reactions.

Caption: Mechanism of the Williamson-Type Synthesis for Thioethers.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Direct Sulfidation (with PTC) | Pathway 2: Williamson-Type Synthesis |

| Primary Reactants | Isopentyl Halide, Sodium Sulfide | Isopentyl Thiol, Isopentyl Halide, Base |

| Mechanism | Double SN2 | Deprotonation followed by SN2 |

| Key Advantage | High atom economy; fewer organic precursors. | More controlled; versatile for unsymmetrical sulfides. |

| Key Disadvantage | Requires PTC for good yields; potential for polysulfide byproducts. | Requires handling of foul-smelling isopentyl thiol. |

| Typical Yields | 70-95% (with PTC) | 80-98% |

| Safety Concern | Standard handling of alkyl halides and caustic salts. | Extreme malodor of thiol starting material; requires excellent fume hood ventilation. |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis

This protocol is adapted from established procedures for dialkyl sulfide synthesis using PTC.[5]

Materials:

-

Isopentyl bromide (2.0 mol)

-

Sodium sulfide nonahydrate (Na2S·9H2O, 1.0 mol)

-

Tetrabutylammonium bromide (TBAB, 0.05 mol)

-

Toluene (500 mL)

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Charging Reactants: To the flask, add sodium sulfide nonahydrate (1.0 mol), tetrabutylammonium bromide (0.05 mol), and isopentyl bromide (2.0 mol) dissolved in 500 mL of toluene.

-

Reaction: Heat the mixture to 75-80 °C with vigorous stirring. The biphasic mixture should be stirred efficiently to maximize interfacial contact. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: After the reaction is complete (disappearance of isopentyl bromide), cool the mixture to room temperature. Transfer the contents to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 200 mL of water (2x) and 200 mL of brine. This removes the inorganic salts and the PTC.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Williamson-Type Synthesis of this compound

This protocol is a sulfur analog of the classic Williamson ether synthesis.[12]

Materials:

-

Isopentyl thiol (1.0 mol)

-

Sodium hydroxide (1.1 mol)

-

Ethanol (500 mL)

-

Isopentyl bromide (1.05 mol)

-

Deionized water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Thiolate Formation: In a 1 L flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 mol) in 500 mL of ethanol. Cool the solution in an ice bath. (Caution: Perform in a well-ventilated fume hood) . Slowly add isopentyl thiol (1.0 mol) to the basic solution with stirring. Stir for 30 minutes at room temperature to ensure complete formation of the sodium isopentylthiolate.

-

Nucleophilic Substitution: To the thiolate solution, add isopentyl bromide (1.05 mol) dropwise over 30 minutes. A white precipitate of sodium bromide may form.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 300 mL of water and 300 mL of diethyl ether. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with an additional 100 mL of diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash with 150 mL of water (2x). Dry the ethereal solution over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Purify the resulting crude product by vacuum distillation.

Conclusion

The synthesis of this compound can be reliably achieved through two primary, robust pathways. The direct sulfidation of isopentyl bromide using sodium sulfide under phase-transfer catalysis offers an atom-economical route, ideal for large-scale production where avoiding highly odorous starting materials is a priority. Alternatively, the Williamson-type synthesis starting from isopentyl thiol provides a highly efficient and controlled method, reflecting classic and reliable organosulfur chemistry. The choice between these methods will ultimately be guided by laboratory infrastructure, cost and availability of reagents, and specific purity requirements.

References

- Albemarle Corp. (2004). Process for producing diallyl disulfide.

- JoVE. (n.d.). Preparation and Reactions of Sulfides. Journal of Visualized Experiments.

- Hartman, W. W., Smith, L. A., & Dickey, J. B. (n.d.). Diphenyl sulfide. Organic Syntheses.

- Organic Syntheses Procedure. (n.d.). 2,2'-dithienyl sulfide.

- Organic Syntheses Procedure. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.

- Organic Syntheses Procedure. (n.d.). Disulfide, diphenyl.

- BrainKart. (2018). Preparation of ethers, epoxides, and thioethers.

- Chemistry LibreTexts. (2022). Thiols and Sulfides.

- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers)

- Landini, D., & Rolla, F. (1978). SULFIDE SYNTHESIS IN PREPARATION OF DIALKYL AND ALKYL ARYL SULFIDES: NEOPENTYL PHENYL SULFIDE. Organic Syntheses, 58, 143.

- Chemistry LibreTexts. (2023). Thiols and Sulfides.

- Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.

- Chemistry Steps. (n.d.). Reactions of Thiols.

- National Institutes of Health. (n.d.).

- Master Organic Chemistry. (2015). Thiols And Thioethers.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- The Journal of Organic Chemistry. (n.d.).

- Chemistry LibreTexts. (2024). 18.7: Thiols and Sulfides.

- ChemicalBook. (n.d.). This compound.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Thiol-ene reaction.

- ResearchGate. (n.d.). Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine.

- Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.

- Taylor & Francis Online. (n.d.). Recent Advances in Aryl Alkyl and Dialkyl Sulfide Synthesis.

- Royal Society of Chemistry. (2017). Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides.

- Sci-Hub. (n.d.).

- Wikipedia. (n.d.). Williamson ether synthesis.

- CRDEEP Journals. (n.d.).

- Indian Academy of Sciences. (n.d.). Preparation of thioethers using SN l-active halides and zinc mercaptides.

- Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- National Institutes of Health. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions.

- Taylor & Francis Online. (n.d.).

- National Institutes of Health. (n.d.).

- National Center for Biotechnology Information. (n.d.). Sulfide, isopentyl pentyl. PubChem.

- Chem Help ASAP. (2019). Williamson ether synthesis. YouTube.

- Sigma-Aldrich. (n.d.). Dibutyl sulfide for synthesis.

Sources

- 1. This compound | 544-02-5 [chemicalbook.com]

- 2. Manufacturer & Supplier of [scienoc.com]

- 3. Video: Preparation and Reactions of Sulfides [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. brainkart.com [brainkart.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Diisopentyl Sulfide (CAS 544-02-5)

This guide provides a comprehensive technical overview of Diisopentyl sulfide, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and protocols, ensuring a robust and applicable understanding of this compound.

Introduction and Core Properties

This compound (CAS 544-02-5), also known as isoamyl sulfide or 1,1'-thiobis[3-methylbutane], is a symmetrical thioether.[1][2] Structurally, it consists of a central sulfur atom bonded to two isopentyl (or isoamyl) groups. This achiral molecule serves as a valuable intermediate in organic synthesis and as a metal extractant.[2][3] Its characteristic unpleasant odor is a common trait among thioethers.[4][5]

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 544-02-5 | [1][2] |

| Molecular Formula | C₁₀H₂₂S | [1][2] |

| Molecular Weight | 174.35 g/mol | [1][2] |

| Appearance | Colorless to clear liquid | [3][4] |

| Density | 0.834 g/mL at 25 °C | [1][3] |

| Boiling Point | 79 - 80 °C (literature); 49 °C at 0.1 mmHg | [1][4] |

| Flash Point | 84 °C / 183.2 °F | [1][4] |

| Refractive Index (n²⁰/D) | 1.453 | [1] |

| Purity (Typical) | ≥99.0% | [3][6] |

Synthesis and Purification: A Practical Workflow

The synthesis of symmetrical thioethers like this compound is most commonly and efficiently achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[7] This method's reliability and predictability make it a staple in organic synthesis. The core principle involves the reaction of a sulfur nucleophile with an alkyl halide.

The choice of a strong base in the initial step is critical; it must be potent enough to deprotonate the thiol precursor to form the highly nucleophilic thiolate anion, which then drives the Sₙ2 reaction forward.[7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for thioether synthesis.[7][8]

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium hydrosulfide (NaSH) or a suitable thiol precursor in a polar aprotic solvent like DMF or THF.

-

Thiolate Formation: If starting from isopentyl mercaptan, add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to the solution of the thiol in THF. The cessation of hydrogen gas evolution indicates the complete formation of the sodium isopentylthiolate. This in-situ generation of the thiolate is crucial for maximizing reactivity and yield.

-

Nucleophilic Substitution: Add 1-bromo-3-methylbutane (isopentyl bromide) dropwise to the stirred thiolate solution. The reaction is typically exothermic; maintain the temperature between 25-50 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Quench and Workup: Once the reaction is complete, carefully quench the mixture by pouring it over cracked ice or cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2 x 50 mL). The choice of solvent is based on the product's solubility and ease of removal.

-

Washing: Combine the organic layers and wash sequentially with water and brine. This removes residual inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield colorless, pure this compound.[1][9] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. Each method provides a unique piece of the structural puzzle.

Spectroscopic and Chromatographic Data

Table 2: Key Analytical Data for this compound

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiplet (~0.9 ppm, 12H), Multiplet (~1.5 ppm, 4H), Multiplet (~1.7 ppm, 2H), Triplet (~2.5 ppm, 4H) | These shifts correspond to the -CH₃, -CH₂- (beta to S), -CH-, and -CH₂- (alpha to S) protons, respectively. The integration values confirm the number of protons in each environment.[10][11] |

| ¹³C NMR | ~22.5 ppm (CH₃), ~27.5 ppm (CH), ~31.0 ppm (CH₂-S), ~39.0 ppm (CH₂) | These chemical shifts are characteristic of the four unique carbon environments in the isopentyl group attached to sulfur.[12] |

| FT-IR | 2850-2960 cm⁻¹ (strong, C-H stretch), 1465 cm⁻¹ (C-H bend), 1365 cm⁻¹ (C-H bend), ~600-800 cm⁻¹ (weak, C-S stretch) | The C-H stretching and bending vibrations are prominent. The C-S stretch is often weak and can be difficult to identify definitively.[13][14] |

| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z = 174. Key fragments at m/z = 103 [M-C₅H₁₁]⁺, m/z = 71 [C₅H₁₁]⁺, m/z = 43 [C₃H₇]⁺. | The molecular ion confirms the molecular weight. Fragmentation patterns arise from cleavage of the C-S and C-C bonds, providing structural evidence.[15] |

| GC-FID | A single major peak with a retention time dependent on the column and method. | Gas chromatography is an excellent method for assessing the purity of volatile compounds like this compound. The flame ionization detector (FID) provides quantitative data.[16] |

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its role as a chemical intermediate and the broader significance of the thioether moiety make it relevant to the drug development landscape.[3]

-

Synthetic Intermediate: Organic sulfides are versatile building blocks in the synthesis of more complex molecules. The sulfur atom can be selectively oxidized to form sulfoxides and sulfones, which are functional groups present in numerous pharmaceuticals.[17][18][19][20] For instance, the sulfone group is a key component in various drugs.[17]

-

Metal Extraction: The ability of sulfur to coordinate with metals makes this compound useful as a metal extractant in hydrometallurgical processes.[3] This property, while not directly related to drug action, highlights the compound's chelating potential, a concept that is fundamental in designing certain types of drugs or antidotes for metal poisoning.

-

Relevance of the Thioether Scaffold: The thioether linkage is a common structural motif in medicinal chemistry. It can act as a stable, flexible linker between different pharmacophoric elements of a drug molecule. Organosulfur compounds, in general, have been explored for a wide range of biological activities, including antibacterial properties.[21] Although many naturally occurring bioactive sulfur compounds are disulfides, the underlying principle of sulfur's role in biological systems provides a rationale for exploring synthetic thioethers as potential leads.[21] For example, analogs of diallyl sulfide have been investigated for their ability to inhibit cytochrome P450 enzymes, which is relevant to drug metabolism and toxicity studies.[22]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical. This compound is a combustible liquid with a potent, unpleasant odor.[4][5] Its toxicological properties have not been fully investigated, warranting cautious handling.[4]

Table 3: Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent contact with skin and eyes.[4] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid ingestion and inhalation. Keep away from heat, sparks, open flames, and hot surfaces. | To minimize exposure to vapors and prevent fire hazards.[4][5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | To prevent release of vapors and maintain stability.[4][5] |

| Fire Fighting | Use CO₂, dry chemical powder, or alcohol-resistant foam. | Standard procedure for combustible liquid fires.[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains. | To prevent environmental contamination.[4] |

Conclusion

This compound (CAS 544-02-5) is a foundational thioether with well-defined physical properties and straightforward synthetic pathways. Its primary value for researchers and drug development professionals lies in its utility as a synthetic intermediate for creating more complex sulfur-containing molecules, such as sulfoxides and sulfones, which are prevalent in modern pharmaceuticals. A thorough understanding of its synthesis, purification, analytical characterization, and safe handling is crucial for its effective and responsible use in the laboratory.

References

-

Organic Syntheses. (n.d.). Diphenyl sulfide. Organic Syntheses. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. Retrieved from [Link]

-

Qingdao Scienoc Chemical Co., Ltd. (n.d.). This compound. Qingdao Scienoc Chemical Co., Ltd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Retrieved from [Link]

- Jiménez-Serra, I., et al. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes.

-

Raza, H., et al. (2016). Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1. PubMed. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. LibreTexts Chemistry. Retrieved from [Link]

-

Foss, F. W., et al. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. MDPI. Retrieved from [Link]

-

Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

- ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. ChemRxiv.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - Chapter 7: ANALYTICAL METHODS. NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

-

ResearchGate. (2021, June 11). (PDF) Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical Strategies for the Detection of Sulfide: A Review | Request PDF. ResearchGate. Retrieved from [Link]

- Chemos GmbH & Co.KG. (n.d.).

-

LibreTexts Chemistry. (2023, January 22). Thiols and Sulfides. LibreTexts Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]

-

Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. Retrieved from [Link]

- Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Chemistry – A European Journal.

- Organic Syntheses. (1978). SULFIDE SYNTHESIS IN PREPARATION OF DIALKYL AND ALKYL ARYL SULFIDES: NEOPENTYL PHENYL SULFIDE. Organic Syntheses, 58, 143.

-

Scienoc. (2014, June 9). This compound(CAS NO.: 544-02-5). Scienoc. Retrieved from [Link]

- U.S. Environmental Protection Agency. (n.d.).

- Kroll, J. H., et al. (2024). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism.

-

PubMed. (n.d.). Infrared spectroscopy of solid hydrogen sulfide and deuterium sulfide. PubMed. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Dimethyl sulfide. NIST WebBook. Retrieved from [Link]

- Scholars Research Library. (n.d.). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library.

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Owlstone Inc. (2014, April 28). Use of Portable Analytical Methods to Determine the Stoichiometry of Reaction for Hexahydrotriazine-Based Hydrogen Sulfide Scavengers. Owlstone Inc. Retrieved from [Link]

Sources

- 1. This compound | 544-02-5 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Manufacturer & Supplier of [scienoc.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. This compound(CAS NO.: 544-02-5) | SCIENOC [blog.scienoc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.washington.edu [chem.washington.edu]

- 11. buchem.com [buchem.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Dimethyl sulfide [webbook.nist.gov]

- 16. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. mdpi.com [mdpi.com]

- 22. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Diisopentyl sulfide (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Diisopentyl Sulfide

Introduction

This compound, also known by its synonyms diisoamyl sulfide and 1,1'-Thiobis(3-methyl-butane), is an organic sulfur compound with the chemical formula C10H22S.[1][2][3][4] With a molecular weight of approximately 174.35 g/mol , this compound is of interest to researchers in various fields, including its use as a metal extractant.[2][4][5] A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its application in scientific research and industrial processes. This guide provides a detailed overview of these properties and the experimental methodologies for their determination.

Core Physical Properties

The boiling point and density are critical physical constants that provide insights into the purity of a substance and are essential for process design and chemical engineering calculations. The accuracy of these values is contingent on the precise control of experimental conditions, namely pressure for boiling point and temperature for density.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below. It is crucial to note the conditions under which these values were measured, as variations in pressure and temperature can significantly affect the results.

| Physical Property | Value | Conditions |

| Boiling Point | 212.8 °C | at 760 mmHg[1][3] |

| 49 °C | at 0.1 mmHg[6] | |

| Density | 0.836 g/cm³ | Not specified |

| 0.834 g/mL | at 25 °C[2][6] |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[7] At this temperature, the liquid undergoes a phase transition to a gas. For the determination of the boiling point of a small quantity of an organic compound like this compound, the Thiele tube method is a simple and efficient technique.[8]

Principle of the Thiele Tube Method

The Thiele tube is designed to heat a small sample and a thermometer uniformly with a circulating bath of heating oil. A sample of the liquid is placed in a small fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside the fusion tube. As the apparatus is heated, the air trapped in the capillary tube expands and escapes. When the heating is stopped, the liquid cools, and the pressure inside the capillary tube decreases. The point at which the liquid is drawn into the capillary tube indicates that the vapor pressure of the substance is equal to the atmospheric pressure, and the temperature at this moment is the boiling point.

Experimental Protocol

-

Sample Preparation: Place a few milliliters of this compound into a small fusion tube.

-

Capillary Tube Insertion: Invert a capillary tube (sealed at one end) and place it into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the fusion tube.

-

Thiele Tube Setup: Insert the thermometer and the attached fusion tube into the Thiele tube, ensuring the sample is immersed in the heating oil.[8]

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. This will induce convection currents in the oil, ensuring uniform heating.[8]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample. Record this temperature.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Density

Density is an intrinsic physical property of a substance, defined as its mass per unit volume.[9] For liquids, density is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³). The density of a liquid is influenced by temperature, so it is crucial to record the temperature at which the measurement is taken.[9][10]

Principle of Density Measurement

The determination of the density of a liquid involves accurately measuring its mass and volume. A volumetric flask or a pycnometer is commonly used for this purpose to ensure a precise volume measurement. The mass of the liquid is determined by weighing the flask before and after filling it with the substance.

Experimental Protocol

-

Weighing the Empty Flask: Accurately weigh a clean, dry volumetric flask with its stopper (W1).

-

Filling the Flask: Fill the volumetric flask with this compound up to the calibration mark. Ensure the bottom of the meniscus is on the mark.

-

Weighing the Filled Flask: Weigh the volumetric flask containing the this compound with its stopper (W2).

-

Temperature Measurement: Measure and record the temperature of the this compound.

-

Calculating the Mass: The mass of the this compound (m) is the difference between the weight of the filled flask and the empty flask (m = W2 - W1).

-

Determining the Volume: The volume of the this compound (V) is the volume of the volumetric flask.

-

Calculating the Density: The density (ρ) is calculated by dividing the mass by the volume (ρ = m/V).

Experimental Workflow: Density Determination

Caption: Workflow for the Determination of Liquid Density.

References

- Diisoamyl sulfide CAS# 544-02-5 - ChemNet Mall.

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.

- Determination of a Boiling Point - Experiment - Vernier.

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu.

- DETERMIN

- This compound | 544-02-5 - ChemicalBook.

- 6.

- This compound(CAS NO.: 544-02-5) - SCIENOC.

- 544-02-5 Diisoamyl sulfide Diisoamyl sulfide - CAS D

- Organic Chemistry LABOR

- Density of liquids.

- This compound - gsrs.

- This compound - Qingdao Scienoc Chemical Co., Ltd.

Sources

- 1. Diisoamyl sulfide CAS# 544-02-5 [gmall.chemnet.com]

- 2. This compound(CAS NO.: 544-02-5) | SCIENOC [blog.scienoc.com]

- 3. 544-02-5 Diisoamyl sulfide Diisoamyl sulfide - CAS Database [chemnet.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Manufacturer & Supplier of [scienoc.com]

- 6. This compound | 544-02-5 [chemicalbook.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

A Technical Guide to Diisopentyl Sulfide: Properties, Synthesis, and Applications for the Research Professional

Executive Summary

This technical guide provides a comprehensive overview of diisopentyl sulfide (also known as isoamyl sulfide), a key organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental chemical and physical properties, a detailed protocol for its laboratory-scale synthesis, and its primary applications as a versatile synthetic intermediate. We will explore its molecular structure, physicochemical characteristics, and the rationale behind a robust synthetic pathway. The guide emphasizes the compound's role as a precursor to more complex molecules, particularly sulfoxides and sulfones, which are of significant interest in medicinal chemistry. Safety, handling, and characterization are also discussed to ensure proficient and safe laboratory practice.

Chemical Identity and Physicochemical Properties

Nomenclature and Core Identifiers

This compound is a symmetrical dialkyl sulfide. Its correct identification is crucial for regulatory compliance, procurement, and scientific literature searches.

-

Systematic IUPAC Name: 1,1'-Thiobis(3-methylbutane)

-

Common Synonyms: Diisoamyl sulfide, Isoamyl sulfide, Di(3-methylbutyl)sulfide[1][2][3]

-

SMILES: CC(C)CCSCCC(C)C[5]

-

InChI Key: JWEWNTJADCWFRP-UHFFFAOYSA-N[5]

Physicochemical Data

The physical properties of this compound define its behavior in experimental setups, including its suitability as a solvent or reagent and the conditions required for its purification. The data below has been consolidated from authoritative chemical data sources.

| Property | Value | Source(s) |

| Molecular Weight | 174.35 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density | 0.834 - 0.836 g/mL at 25 °C | [1][2][6] |

| Boiling Point | 212.8 °C at 760 mmHg | [2] |

| Flash Point | 76.4 °C | [2][3] |

| Refractive Index (n20/D) | 1.452 - 1.453 | [2][6] |

| Purity (Typical) | ≥99.0% | [1][4] |

Synthesis of this compound

Synthetic Strategy: Nucleophilic Substitution

The synthesis of symmetrical dialkyl sulfides like this compound is most commonly and efficiently achieved through a Williamson-type ether synthesis analogue. This pathway involves the reaction of a suitable sulfur nucleophile with an alkyl halide. For this guide, we detail the reaction between sodium sulfide (Na₂S) and isoamyl bromide (1-bromo-3-methylbutane).

Causality of Experimental Choices:

-

Nucleophile: Sodium sulfide is an inexpensive and potent sulfur source that can be double-alkylated to form symmetrical sulfides.

-

Alkyl Halide: Isoamyl bromide is chosen for its higher reactivity compared to the corresponding chloride, facilitating the SN2 reaction.

-

Solvent System: A polar aprotic solvent like DMF or DMSO could be used to dissolve the sodium sulfide. However, a two-phase system with a phase-transfer catalyst (PTC) is often more practical for separating the organic product. The PTC, such as a quaternary ammonium salt, shuttles the sulfide anion from the aqueous/solid phase to the organic phase to react with the alkyl halide.

-

Purification: The final product is a liquid with a distinct boiling point, making vacuum distillation the ideal method for achieving high purity by separating it from unreacted starting materials and high-boiling side products.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis, from reactants to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols. All work should be performed in a well-ventilated fume hood.

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.

-

Charging Reactants: To the flask, add sodium sulfide nonahydrate (Na₂S·9H₂O) (0.1 mol, 24.0 g), followed by tributylhexadecylphosphonium bromide (0.01 mol, 5.1 g) as the phase-transfer catalyst, and 100 mL of water. Begin vigorous stirring.

-

Addition of Alkyl Halide: Add isoamyl bromide (1-bromo-3-methylbutane) (0.22 mol, 33.2 g, 27.7 mL) to the mixture.

-

Reaction: Heat the heterogeneous mixture to 85 °C using an oil bath. Maintain vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots from the organic layer.

-

Workup - Phase Separation: After the reaction is complete (disappearance of isoamyl bromide), cool the flask to room temperature. Transfer the mixture to a separatory funnel. The organic layer (top) will contain the product, and the aqueous layer will contain inorganic salts. Separate the layers.

-

Workup - Extraction: Extract the aqueous layer twice with 50 mL portions of toluene or diethyl ether to recover any dissolved product.

-

Workup - Washing: Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of saturated sodium chloride (brine) solution. The brine wash helps to break any emulsions and remove residual water.

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps. Filter the solution to remove the drying agent.

-

Purification - Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification - Distillation: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, colorless liquid. Collect the fraction boiling at the appropriate temperature for the applied vacuum.

Protocol Validation and Characterization

To ensure the integrity of the synthesized compound, the following characterization methods are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and symmetry of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This will determine the purity of the sample and confirm the molecular weight via the mass-to-charge ratio of the molecular ion.

-

Refractive Index: Measuring the refractive index and comparing it to the literature value (1.452-1.453) serves as a quick and reliable purity check.[2][6]

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a valuable building block and intermediate in several areas relevant to drug development and materials science.

Core Role as a Synthetic Intermediate

The primary utility of this compound is as a starting material for more complex organosulfur molecules. The sulfide moiety can be readily transformed into other sulfur-based functional groups.

Oxidation to Sulfoxides and Sulfones

A key transformation in medicinal chemistry is the oxidation of sulfides to sulfoxides and subsequently to sulfones. These oxidized sulfur species are present in numerous approved drugs, where they can improve physicochemical properties such as polarity and solubility, or act as hydrogen bond acceptors.

-

Mechanism: The oxidation can be performed using various reagents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stepwise, allowing for the selective formation of the sulfoxide with one equivalent of the oxidant, or the sulfone with two or more equivalents.

-

Relevance: By synthesizing this compound, a researcher gains access to diisopentyl sulfoxide and diisopentyl sulfone, which can then be used in further synthetic steps or as scaffolds in the development of new chemical entities.

Metal Extraction and Coordination Chemistry

This compound is noted for its use as a metal extractant.[1][4] The sulfur atom possesses lone pairs of electrons, allowing it to act as a soft Lewis base and coordinate to soft Lewis acidic metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Hg²⁺). This property is relevant for:

-

Purification: Removing trace heavy metal catalysts from reaction mixtures.

-

Ligand Development: Serving as a simple ligand in coordination chemistry studies, which can inform the design of more complex sulfur-containing ligands for metal-based drugs or catalysts.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[7] Keep away from open flames, hot surfaces, and sources of ignition, as it is a combustible material.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat and incompatible materials such as strong oxidizing agents.[7]

-

First Aid: In case of contact, rinse skin or eyes immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms occur.[7]

Conclusion

This compound is an organosulfur compound with a well-defined molecular formula of C10H22S and a molecular weight of approximately 174.35 g/mol .[4][5] While its direct applications are limited, its true value for the research and drug development community lies in its role as a versatile and accessible synthetic intermediate. The straightforward synthesis via nucleophilic substitution provides a reliable source of the compound, which can then be readily oxidized to corresponding sulfoxides and sulfones—functional groups of high importance in modern medicinal chemistry. Its properties as a metal coordinating agent further expand its utility. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to effectively leverage this compound in their synthetic programs.

References

- This compound - Qingdao Scienoc Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV6I3EO6uaQC9dleF5NvJfXQJMELEDVXmiezE8xESikWj7NvGH_CznFY4gcm2U2hNtgiujoz4V5B_PccxTJytB1v9aEV8fujHkgpSVQfRPSFTq11IK7HVIu8NS0Jd2zNTSWcu0WOkkKaoqyQ==]

- This compound - Global Substance Registration System (GSRS). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOKZiPTttk8JxrqM7uOckRU701K-5Xli7Ofzd5izPKy5ArkgaMc3WsN-rBMZ4Y4TwOwQvCx06JsNaJGlKLNg14M2MPL-fRmus4ZWPMpIYT6AabV2QfbwM-Qt8XiLr-g2V88ICAzO0f_7MEiWe2DjI6TxIBTTw_HR3nnQ==]

- Safety Data Sheet - this compound. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH8nlbvUS1V_Tb--81QDiPwnRcYM3XFt4nsxeERwUkZHy68e4zMk97sI64zhfoP-KEGju_E4aejUMHKa0RLcQlPYq3VjbjuzXy6Fz7kGKgMtVoRxGUfqzDyUjjpvFMEO8HgbbGINSE6gLwo_gRuE3CmMv8TMxlK0OjKr4WRAJgGZoCvvEtxDHjEetXOQVMTkhZmyVRpFp-w0djjk4y-ErerX33LHPpnlhhaq1ekCur5Gitmjhlt2hrMLLBD-OCMA0UP9vQ046XBl_GZ2N3fNuPo9Dtkhc=]

- This compound(CAS NO.: 544-02-5) - SCIENOC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJYQDuu0MfX85YzY-oJa56heBInMmVcPnRSSzzsr6XYBVrZFxINPL-3NgKLZcvzUJwOfKIcPnZ_GAMcyuxMAorag20JqTzCz1MbXaAWz3mthhYH5TJDcye1ikicgI_mvHERBgxP-SUsFJXjNsFW96iawnMRNtJl3PQ0lIBGnvT-bdZkVo0iHSKWLQr4HSp]

- This compound | 544-02-5 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdDFhmTSGFCLhHE6uc_ixIS_TzsXPCd6wK_GAelBSq-kXjKPIWFaMHZemempC7Oz8N1pzsvU5x9ox5s9R3hJfFdlxrCXB-xhNRRu0M6dB577AQBNSlfKfOLD_hCOwE-yvsYOcPkaK9bYZAcIbl7Y5Zu-hUMYgZmqJF2hDq0lZAXA==]

- 544-02-5 Diisoamyl sulfide - CAS Database - ChemNet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvuakzl_nDIHTZ8VZCpxNLKVQlefnZnwZVeYeNDUJzzhGLWHiB3zaWOJo96C_xMt_AMV-bF0QWo-BcLGRp582r2zzzdKBDnEc9PX0OpNZ6HKWDYM5oaxgpkfRIndAooDj3fobWYBjDPl8EHC7Nnwcro2Lkef5Q72ROr5s=]

- Diisoamyl sulfide CAS# 544-02-5 - ChemNet Mall. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENDugzBhHI_62ecvVkGNfZpsDdJrFwicPmE8ziYc8HxrnejUnFXiCZaSPxQUJfWXHVkxfPa2GyYydHHcb4CjfizGw3J5tO9PlNxyibN5tejAXFkdCAB4d_hqGzSoGUqQjdwvpjI2gquTwh0Zl-yA==]

- Sulfide Synthesis in Preparation of Dialkyl and Alkyl Aryl Sulfides: Neopentyl Phenyl Sulfide. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0824]

Sources

- 1. This compound(CAS NO.: 544-02-5) | SCIENOC [blog.scienoc.com]

- 2. 544-02-5 Diisoamyl sulfide Diisoamyl sulfide - CAS Database [chemnet.com]

- 3. Diisoamyl sulfide CAS# 544-02-5 [gmall.chemnet.com]

- 4. Manufacturer & Supplier of [scienoc.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 544-02-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Analysis of Diisopentyl Sulfide: A Technical Guide

Introduction

Diisopentyl sulfide (also known as isoamyl sulfide), with the chemical formula C₁₀H₂₂S, is a thioether that finds applications in various chemical syntheses and as a flavoring agent.[1] Its structural elucidation and quality control rely heavily on spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights for researchers, scientists, and professionals in drug development. The document is structured to provide not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Symmetry

Understanding the molecular structure is paramount to interpreting its spectroscopic data. This compound is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Predicted ¹H NMR signal correlations for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). [2]2. Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field. [3]3. Acquisition Parameters:

-

Spectrometer Frequency: 300-500 MHz.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated based on data from similar alkyl sulfides and the known effects of substituents on carbon chemical shifts. [4]

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cα | ~35 - 40 |

| Cβ | ~38 - 43 |

| Cγ | ~27 - 32 |

| Cδ | ~22 - 25 |

Interpretation of the ¹³C NMR Spectrum

The symmetry of this compound results in a simplified ¹³C NMR spectrum with only four expected signals.

-

Cα (~35 - 40 ppm): These are the carbons directly bonded to the sulfur atom. The electronegativity of sulfur causes a downfield shift compared to a typical alkane carbon.

-

Cβ (~38 - 43 ppm): The chemical shift of these carbons is influenced by their proximity to the sulfur atom (β-effect).

-

Cγ (~27 - 32 ppm): This methine carbon is further from the sulfur atom, and its chemical shift is in the typical range for a methine carbon in an alkyl chain.

-

Cδ (~22 - 25 ppm): These are the carbons of the four equivalent methyl groups, appearing at the most upfield position in the spectrum.

To further aid in the assignment of the signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. A DEPT-90 experiment would only show signals for CH carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of ¹³C. [3]2. Instrument Setup: The setup is similar to that for ¹H NMR, with locking and shimming performed on the deuterium signal.

-

Acquisition Parameters:

-

Spectrometer Frequency: 75-125 MHz.

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons, though none are present in this compound).

-

Number of Scans: Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Part 3: Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The following table lists the predicted characteristic infrared absorption frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1385-1365 | C-H bend (CH₃) | Medium |

| 750-600 | C-S stretch | Weak to Medium |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be relatively simple, dominated by the absorptions of the hydrocarbon backbone.

-

C-H Stretching (2960-2850 cm⁻¹): A strong and complex absorption band in this region is characteristic of the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the isopentyl chains. [5]* C-H Bending (1470-1365 cm⁻¹): Medium intensity bands corresponding to the bending vibrations of the CH₂ and CH₃ groups will be present in this region.

-

C-S Stretching (750-600 cm⁻¹): The C-S stretching vibration typically gives rise to a weak to medium intensity absorption in the fingerprint region of the spectrum. [6]Its identification can sometimes be challenging due to the presence of other absorptions in this region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric absorptions (e.g., CO₂, H₂O).

-

-

Acquisition:

-

Place the sample holder in the instrument's beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data presented in this guide, while predicted, provide a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra are simplified due to the molecule's symmetry, and the key signals can be readily assigned based on established chemical shift principles. The IR spectrum is dominated by alkane C-H vibrations, with the characteristic C-S stretch appearing in the fingerprint region. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident structural verification and quality assessment.

References

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? (2021). [Link]

-

Pogostin, B. H. Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis (2018). [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

-

PubChem. Propyl sulfide. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Royal Society of Chemistry. 4 - Supporting Information. [Link]

-

DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

-

SpectraBase. Dipropyl sulfite - Optional[13C NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0000083). [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). [Link]

-

Scienoc. This compound(CAS NO.: 544-02-5). [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

AIST:SDBS. Help. [Link]

-

GSRS. This compound. [Link]

-

NIST. Propyl sulfide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0002151). [Link]

-

JoVE. Video: IR Frequency Region: X–H Stretching. (2024). [Link]

Sources

- 1. This compound | 544-02-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Propyl sulfide | C6H14S | CID 8118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. DI-N-PROPYL SULFITE(623-98-3) 1H NMR spectrum [chemicalbook.com]

- 7. Propyl sulfide(111-47-7) 1H NMR spectrum [chemicalbook.com]

- 8. Dipropyl disulfide | C6H14S2 | CID 12377 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of Diisopentyl Sulfide in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Thioether

In the realm of chemical synthesis and pharmaceutical development, a nuanced understanding of a compound's solubility is paramount. It governs reaction kinetics, dictates purification strategies, and profoundly influences formulation and bioavailability. Diisopentyl sulfide, also known as diisoamyl sulfide, is a branched thioether with growing significance as a metal extractant and a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of sulfur-containing functional groups is a recurring motif in a wide array of pharmaceuticals, underscoring the importance of understanding the fundamental properties of building blocks like this compound.[3][4][5]